1-Chloro-7-methylnaphthalene
Overview
Description
1-Chloro-7-methylnaphthalene is an organic compound with the molecular formula C11H9Cl . It has a molecular weight of 176.65 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of 1-Chloro-7-methylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a chlorine atom and at the 7-position with a methyl group .Scientific Research Applications
Medicinal Chemistry and Drug Development
While not as extensively explored as other applications, 1-Chloro-7-methylnaphthalene holds potential in medicinal chemistry. Researchers investigate its interactions with biological targets, seeking novel drug candidates. Its structural resemblance to other bioactive compounds makes it an interesting starting point.
For additional technical details, you can refer to the NIST Chemistry WebBook and the Ambeed product page . The compound’s IUPAC name is 1-chloro-7-methylnaphthalene, and its molecular formula is C₁₁H₉Cl.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 1-Chloro-7-methylnaphthalene is not well-studied. As a naphthalene derivative, it may interact with its targets in a similar manner to naphthalene. Naphthalene and its derivatives are known to intercalate into DNA, disrupting its structure and function . .
Biochemical Pathways
Some studies suggest that naphthalene and its derivatives can affect various biochemical pathways, including those involved in DNA synthesis and repair . .
Pharmacokinetics
According to one source, this compound has low gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
Given its structural similarity to naphthalene, it may cause similar effects, such as DNA damage and disruption of cellular functions . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-7-methylnaphthalene. For instance, factors such as pH, temperature, and the presence of other substances can affect its solubility and stability . .
properties
IUPAC Name |
1-chloro-7-methylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSMMRNNCGXAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Cl)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609549 | |
Record name | 1-Chloro-7-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71778-30-8 | |
Record name | 1-Chloro-7-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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